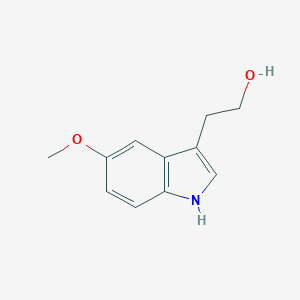

5-Methoxytryptophol

描述

属性

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKTGDEPLRFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221394 | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

712-09-4 | |

| Record name | 5-Methoxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of 5-Methoxytryptophol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptophol (5-MTX), an endogenous indoleamine primarily synthesized in the pineal gland, presents a complex and not fully elucidated mechanism of action. Structurally related to both serotonin and melatonin, its physiological roles are believed to encompass immunomodulatory, antioxidant, and anxiolytic effects. Unlike its chemical relatives, detailed quantitative data on its receptor binding affinity and functional potency remain largely unavailable in public literature, suggesting a nuanced or non-traditional interaction with common molecular targets. This technical guide synthesizes the current understanding of 5-MTX's biosynthesis, its relationship with melatonin, and its observed physiological effects, while also highlighting the significant gaps in knowledge regarding its direct molecular interactions. We provide detailed hypothetical experimental protocols for key assays that would be crucial in definitively characterizing its pharmacological profile.

Introduction

This compound (5-MTX) is a naturally occurring compound synthesized from serotonin and melatonin.[1] Its production follows a circadian rhythm, with levels peaking during daylight hours, in contrast to melatonin which peaks in darkness.[2] This reciprocal relationship suggests a coordinated role in regulating diurnal cycles. While a range of biological activities have been attributed to 5-MTX, including regulation of cerebral artery contractility, renal function, and immunomodulatory and anxiolytic properties, the precise molecular mechanisms underpinning these effects are poorly understood.[1][3] This guide aims to provide a comprehensive overview of the known aspects of 5-MTX's pharmacology and to furnish researchers with the necessary theoretical and practical framework to investigate its mechanism of action further.

Biosynthesis and Metabolism

5-MTX is synthesized through two primary pathways originating from serotonin.[1] Understanding these pathways is crucial for interpreting its physiological roles and potential metabolic interactions.

-

Pathway 1: From Serotonin via 5-Hydroxytryptophol: Serotonin is first deaminated by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde. This intermediate is then reduced by alcohol dehydrogenase to 5-hydroxytryptophol. Finally, hydroxyindole-O-methyltransferase (HIOMT) methylates 5-hydroxytryptophol to produce this compound.

-

Pathway 2: From Melatonin: Melatonin can be deacetylated to form 5-methoxytryptamine (5-MT). 5-MT is then deaminated by MAO to 5-methoxyindole-3-acetaldehyde, which is subsequently reduced to 5-MTX.

Biosynthetic pathways of this compound.

Known Biological Effects and Postulated Mechanisms

While direct receptor binding data is lacking, several studies have described the physiological effects of 5-MTX, offering clues to its potential mechanisms.

-

Anxiolytic Effects: It has been suggested that the anxiolytic properties of 5-MTX may arise from the modulation of GABAergic and metabotropic glutamatergic systems, similar to melatonin.[4]

-

Immunomodulatory and Antioxidant Properties: 5-MTX has been shown to possess immunomodulatory and antioxidant capabilities, though the specific pathways are not well-defined.[1]

-

Cardiovascular Effects: In studies on rats, 5-MTX was found to have hypotensive effects.[5]

One study investigating the effect of 5-MTX on neurohypophysial hormone release found it to have no effect, suggesting a lack of interaction with the receptors governing this process in the tested system.

Receptor Interaction Profile: A Comparative Analysis

Given its structural similarity to melatonin and serotonin, the primary candidates for 5-MTX's molecular targets are the melatonin and serotonin receptors. However, the available evidence is sparse and largely indirect.

4.1. Melatonin Receptors (MT1 and MT2)

Melatonin exerts its effects through two high-affinity G protein-coupled receptors, MT1 and MT2. These receptors are primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). While it is plausible that 5-MTX interacts with these receptors, there is a conspicuous absence of published radioligand binding or functional assay data to confirm this.

4.2. Serotonin Receptors (5-HT Receptors)

The serotonin receptor system is vast and complex, comprising numerous subtypes with diverse signaling mechanisms. The structurally related compound, 5-methoxytryptamine (5-MT), is a potent agonist at several 5-HT receptors. However, it is crucial to note that 5-MT possesses a primary amine, a key feature for interaction with the conserved aspartate residue in the binding pocket of many aminergic receptors. The replacement of this amine with a hydroxyl group in 5-MTX would significantly alter its chemical properties and likely its receptor interaction profile. This structural difference may explain the apparent lack of significant activity at these receptors.

Quantitative Data Summary

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. The tables below are presented to highlight this data gap and to serve as a template for future research in this area.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| MT1 | [¹²⁵I]-Melatonin | Data Not Available | Data Not Available | |

| MT2 | [¹²⁵I]-Melatonin | Data Not Available | Data Not Available | |

| 5-HT₁A | [³H]-8-OH-DPAT | Data Not Available | Data Not Available | |

| 5-HT₂A | [³H]-Ketanserin | Data Not Available | Data Not Available | |

| ... (other relevant receptors) |

Table 2: Functional Potencies (EC₅₀/IC₅₀) of this compound

| Assay Type | Receptor | Cell Line | Parameter | Potency (nM) | Reference |

| cAMP Assay | MT1 | HEK293 | IC₅₀ | Data Not Available | |

| cAMP Assay | MT2 | HEK293 | IC₅₀ | Data Not Available | |

| Calcium Flux | 5-HT₂A | CHO-K1 | EC₅₀ | Data Not Available | |

| ... (other relevant assays) |

Detailed Experimental Protocols

To address the current deficit in our understanding of 5-MTX's mechanism of action, the following detailed experimental protocols are provided as a guide for researchers.

6.1. Radioligand Binding Assay for Melatonin Receptors

This protocol describes a competitive binding assay to determine the affinity of 5-MTX for the MT1 and MT2 receptors.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing human MT1 or MT2 receptors. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in the following order: assay buffer, competing ligand (5-MTX at various concentrations or vehicle), and radioligand (e.g., [¹²⁵I]-Iodomelatonin at a concentration near its Kd).

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known ligand (e.g., 10 µM melatonin). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 5-MTX concentration and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

6.2. cAMP Functional Assay for Gαi-Coupled Receptors

This protocol is designed to assess the functional activity of 5-MTX at Gαi-coupled receptors like MT1 and MT2 by measuring its effect on forskolin-stimulated cAMP production.

Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Plate cells (e.g., CHO-K1) expressing the receptor of interest in a 96-well plate and grow to confluency.

-

Assay Procedure: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of 5-MTX. After a pre-incubation period, add forskolin to stimulate adenylyl cyclase.

-

Cell Lysis and Detection: Terminate the stimulation by lysing the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the 5-MTX concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of 5-MTX that inhibits 50% of the forskolin-stimulated cAMP production.

6.3. Calcium Flux Assay for Gαq-Coupled Receptors

This protocol can be used to investigate the potential activity of 5-MTX at Gαq-coupled receptors, such as the 5-HT₂A receptor, by measuring changes in intracellular calcium.

Workflow for a calcium flux assay.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 or CHO) expressing the Gαq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Incubate to allow for de-esterification of the dye.

-

Assay Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.

-

Compound Addition and Signal Detection: Inject varying concentrations of 5-MTX and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the 5-MTX concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

The mechanism of action of this compound remains an open area of investigation. While its physiological effects are suggestive of interactions with central nervous system targets, the lack of direct, quantitative pharmacological data is a major impediment to a clear understanding. The structural difference between 5-MTX and its amine-containing relatives, melatonin and 5-MT, likely plays a critical role in its receptor interaction profile. Future research should prioritize the systematic screening of 5-MTX against a broad panel of receptors, particularly the melatonin and serotonin receptor families, using the types of assays detailed in this guide. Such studies are essential to de-orphanize the pharmacology of this enigmatic endogenous molecule and to explore its potential as a therapeutic agent.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 5-Methoxytryptophol from Serotonin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways leading from the neurotransmitter serotonin to the biologically active compound 5-methoxytryptophol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolism of serotonin and the potential pharmacological applications of its derivatives. This document details the enzymatic reactions, intermediate compounds, and regulatory mechanisms involved in this metabolic cascade. Furthermore, it includes a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for the key enzymes, and analytical methods for the quantification of the involved tryptamines. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Serotonin (5-hydroxytryptamine), a well-characterized neurotransmitter, serves as a precursor to a variety of bioactive indoleamines, including the pineal hormone melatonin and the lesser-known but functionally significant this compound. This compound has been implicated in a range of physiological processes and is synthesized from serotonin through multiple enzymatic pathways.[1] A thorough understanding of these biosynthetic routes is crucial for elucidating its physiological roles and for the development of novel therapeutic agents that target this metabolic network. This guide will explore the primary and alternative pathways for the conversion of serotonin to this compound, with a focus on the key enzymes, their kinetics, and the experimental methodologies used to study them.

Biosynthetic Pathways

The transformation of serotonin to this compound can occur through two principal routes, often referred to as the "classic" and "alternative" pathways.

The Classic Pathway (via Melatonin)

The classic and most well-documented pathway proceeds through the intermediate synthesis of melatonin.[2]

-

N-acetylation of Serotonin: The initial step involves the N-acetylation of serotonin to form N-acetylserotonin. This reaction is catalyzed by the enzyme Aralkylamine N-acetyltransferase (AANAT) , which utilizes acetyl-CoA as the acetyl group donor.[3] This step is often considered the rate-limiting step in melatonin biosynthesis.[4]

-

O-methylation of N-acetylserotonin: N-acetylserotonin is then O-methylated to produce melatonin (N-acetyl-5-methoxytryptamine). This reaction is catalyzed by N-acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT), with S-adenosylmethionine (SAM) serving as the methyl group donor.[5]

-

Deacetylation of Melatonin: The final step in this pathway is the deacetylation of melatonin to yield this compound. This hydrolysis reaction is carried out by aryl acylamidase .[6]

Alternative Pathways

Alternative routes for the synthesis of this compound from serotonin have also been described, which bypass the formation of N-acetylserotonin as the initial step.

In this pathway, the order of methylation and acetylation is reversed compared to the classic pathway.[7]

-

O-methylation of Serotonin: Serotonin is directly O-methylated to form 5-methoxytryptamine. This reaction is catalyzed by ASMT (HIOMT) .[8]

-

N-acetylation of 5-Methoxytryptamine: 5-methoxytryptamine is then N-acetylated by AANAT to produce melatonin.

-

Deacetylation of Melatonin: Melatonin is subsequently deacetylated by aryl acylamidase to form this compound.

This pathway involves the deamination of serotonin as an initial step.[9]

-

Oxidative Deamination of Serotonin: Serotonin is deaminated by Monoamine Oxidase A (MAO-A) to form an unstable aldehyde intermediate.[10]

-

Reduction to 5-Hydroxytryptophol: This aldehyde is then reduced to 5-hydroxytryptophol.

-

O-methylation of 5-Hydroxytryptophol: Finally, 5-hydroxytryptophol is O-methylated by ASMT (HIOMT) to produce this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |

| AANAT | Tryptamine | 5-fold reduction with 14-3-3ζ addition | - | - |

| AANAT (CrAANAT) | Serotonin, Acetyl-CoA | 247 µM | 5.4 pkat/mg protein | Chlamydomonas reinhardtii[11] |

| ASMT (OsCOMT) | N-acetylserotonin | - | - | Oryza sativa[1] |

| MAO-A | Serotonin | - | kcat = 3.0 s-1 | Human[8] |

| Aryl Acylamidase | p-nitroacetanilide | 38 µM | - | -[5] |

| Aryl Acylamidase | Acetaminophen | 200 mM | - | -[5] |

Table 2: Optimal Enzyme Conditions

| Enzyme | Optimal pH | Optimal Temperature |

| AANAT (CrAANAT) | 8.8 | 45°C[11] |

| ASMT (OsCOMT) | - | 37°C[1] |

| Aryl Acylamidase | 8.5 | 30°C[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Aralkylamine N-acetyltransferase (AANAT) Activity Assay

This protocol is adapted from a radiometric assay for AANAT activity.[9]

Materials:

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Tryptamine solution (40 mM in sodium phosphate buffer)

-

Acetyl-CoA solution (2 mM)

-

[3H]-acetyl coenzyme A (2 mM, with a final specific activity of 4 Ci/mol)

-

Chloroform

-

Scintillation fluid

-

Enzyme preparation (e.g., tissue homogenate or purified recombinant AANAT)

Procedure:

-

Prepare the enzyme sample by sonicating the tissue (e.g., pineal gland) in 25 µL of sodium phosphate buffer on ice.

-

In a microcentrifuge tube, combine:

-

25 µL of the enzyme preparation

-

25 µL of 40 mM tryptamine

-

25 µL of 2 mM Acetyl-CoA

-

25 µL of 2 mM [3H]-acetyl coenzyme A

-

-

For blank controls, substitute the enzyme preparation with 25 µL of sodium phosphate buffer.

-

Incubate the reaction mixture for 20 minutes at 37°C with agitation.

-

Stop the reaction by adding 1 mL of chloroform to extract the product, N-[3H]-acetyltryptamine.

-

Vortex the tubes for 1 minute and then centrifuge at 13,000 x g for 1 minute.

-

Transfer the organic (lower) phase to a new tube and evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried residue in 200 µL of sodium phosphate buffer.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed, taking into account the specific activity of the [3H]-acetyl coenzyme A.

N-acetylserotonin O-methyltransferase (ASMT) Activity Assay

This protocol is based on a radiometric assay for ASMT activity.[9]

Materials:

-

Phosphate buffer (0.05 M, pH 7.9)

-

N-acetylserotonin solution (1 mM)

-

S-adenosylmethionine solution (0.1 mM)

-

[3H] S-adenosylmethionine (0.5 µCi/50 µL assay)

-

Bovine Serum Albumin (BSA) solution (4 mg/mL in phosphate buffer)

-

Borate buffer (0.45 M, pH 10)

-

Chloroform saturated with borate buffer

-

Enzyme preparation (e.g., tissue homogenate or purified recombinant ASMT)

Procedure:

-

Prepare the enzyme sample by sonicating tissue in 70 µL of phosphate buffer and centrifuging at 16,000 x g for 10 minutes at 4°C. Use the supernatant for the assay.

-

In a microcentrifuge tube, add 10 µL of the enzyme supernatant.

-

Prepare a reaction mix containing:

-

0.62 µL [3H] S-adenosylmethionine

-

12.5 µL of 1 mM N-acetylserotonin

-

12.5 µL of 0.1 mM S-adenosylmethionine

-

12.71 µL of 4 mg/mL BSA

-

1.66 µL of phosphate buffer

-

-

Add 40 µL of the reaction mix to the tube containing the enzyme.

-

For blank controls, use 10 µL of phosphate buffer instead of the enzyme supernatant.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and adding 200 µL of borate buffer and 1 mL of chloroform saturated with borate buffer.

-

Vortex for 15 seconds and centrifuge at 13,000 rpm for 1 minute.

-

Aspirate and discard the aqueous (upper) phase.

-

Add 200 µL of borate buffer, vortex, and centrifuge again. Aspirate and discard the aqueous phase.

-

Evaporate the remaining chloroform.

-

Resuspend the dried residue and quantify the radioactivity of the [3H]melatonin product using a scintillation counter.

Monoamine Oxidase A (MAO-A) Activity Assay

This protocol is a general fluorometric assay for MAO-A activity.[1]

Materials:

-

MAO Assay Buffer

-

MAO Substrate (e.g., Tyramine)

-

OxiRed™ Probe

-

Developer

-

MAO-A specific inhibitor (Clorgyline)

-

MAO-B specific inhibitor (Selegiline) - for determining total MAO vs. MAO-A activity

-

Enzyme preparation

Procedure:

-

Prepare samples and standards in a 96-well microplate.

-

To measure total MAO activity, add the enzyme sample to the wells.

-

To measure MAO-B activity (for subtraction to find MAO-A), pre-incubate the enzyme sample with the MAO-A inhibitor Clorgyline.

-

Prepare a reaction mix containing MAO Assay Buffer, OxiRed™ Probe, Developer, and the MAO substrate.

-

Add the reaction mix to each well.

-

Measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 60 minutes.

-

The MAO activity is proportional to the rate of increase in fluorescence.

HPLC Analysis of Tryptamines

This is a general HPLC method with fluorescence detection for the separation and quantification of serotonin and its metabolites.[6][12]

Instrumentation:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 5 µm particle size)

Mobile Phase:

-

Aqueous citric acid buffer. A specific example is a mixture of 48mM citric acid, 28mM sodium phosphate dibasic, 0.027mM Na2EDTA, and 3% methanol, with the pH adjusted to 3.18.[13]

Procedure:

-

Prepare samples by protein precipitation (e.g., with perchloric acid) followed by centrifugation.

-

Inject the supernatant onto the HPLC column.

-

Elute the compounds isocratically with the mobile phase.

-

Detect the analytes using a fluorescence detector with excitation and emission wavelengths optimized for tryptamines (e.g., Ex: 280 nm, Em: 340 nm).[12]

-

Quantify the compounds by comparing their peak areas to those of known standards.

Recombinant AANAT and ASMT Purification

The purification of recombinant AANAT and ASMT from E. coli typically involves the following steps. This is a generalized protocol, and specific details may vary depending on the expression vector and protein properties.[14][15]

Materials:

-

E. coli cell paste expressing the recombinant protein (e.g., with a His-tag or GST-tag)

-

Lysis buffer (e.g., PBS with lysozyme and protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins)

-

Wash buffer (lysis buffer with a low concentration of imidazole or salt)

-

Elution buffer (wash buffer with a high concentration of imidazole or reduced glutathione)

-

Dialysis buffer

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet cell debris. The soluble recombinant protein will be in the supernatant.

-

Affinity Chromatography:

-

Equilibrate the affinity column with wash buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant protein with elution buffer.

-

-

Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove the eluting agent (e.g., imidazole or glutathione) and to exchange the buffer.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

-

Concentration Determination: Determine the protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm.

Conclusion

The biosynthesis of this compound from serotonin is a multifaceted process involving several key enzymes and multiple potential pathways. The classic route via melatonin and the alternative pathways highlight the complexity of serotonin metabolism. This guide has provided a detailed overview of these pathways, along with quantitative data and experimental protocols to aid researchers in their investigation of this important area of neurobiology and pharmacology. Further research is warranted to fully elucidate the physiological regulation and significance of each biosynthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] HPLC determination of serotonin and its metabolites from human platelet-rich plasma; shift to 5-hydroxytryptophol formation following alcohol consumption. | Semantic Scholar [semanticscholar.org]

- 4. A rapid and sensitive method for the quantification of dopamine and serotonin metabolites in cerebrospinal fluid based on UHPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 5. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relationship between extracellular 5-hydroxytryptamine and behaviour following monoamine oxidase inhibition and L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A reverse-phase HPLC and fluorescence detection method for measurement of 5-hydroxytryptamine (serotonin) in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdanderson.org [mdanderson.org]

The Role of 5-Methoxytryptophol in Circadian Rhythms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptophol (5-ML), a methoxyindole synthesized in the pineal gland, is emerging as a significant, yet understudied, modulator of circadian rhythms. Exhibiting a rhythmic production profile often in opposition to melatonin, 5-ML levels are influenced by environmental light, suggesting a role in photoperiodic signaling. This technical guide provides a comprehensive overview of the current understanding of 5-ML's involvement in circadian regulation, including its synthesis, quantitative profiles in various species, and the experimental methodologies used for its investigation. We further explore its potential signaling pathways and propose future directions for research, particularly in the context of its interaction with the core molecular clock machinery. This document is intended to serve as a foundational resource for researchers in chronobiology, neuropharmacology, and drug development.

Introduction

The intricate timing of physiological and behavioral processes in most living organisms is governed by an endogenous circadian clock. This internal timekeeping mechanism, with a period of approximately 24 hours, is synchronized with the external environment primarily by the light-dark cycle. The pineal gland, a key component of the circadian system, is well-known for its rhythmic synthesis of melatonin, the "hormone of darkness." However, the pineal gland also produces other methoxyindoles, among which this compound (5-ML) has garnered increasing attention for its potential role in circadian regulation.

Unlike melatonin, which is predominantly synthesized during the night, 5-ML often exhibits a diurnal rhythm, with peak levels occurring during the day[1][2]. This inverse relationship suggests a complementary or potentially antagonistic role to melatonin in signaling daytime and seasonal changes to the organism[3][4]. The production of 5-ML is acutely sensitive to light, with nocturnal light exposure leading to a rapid increase in its pineal concentration in some species, further highlighting its connection to photic signaling pathways[1][5].

This guide aims to provide a detailed technical overview of the role of 5-ML in circadian rhythms, consolidating the current knowledge for researchers and professionals in the field. We will delve into its biosynthesis, present quantitative data on its rhythmic nature, describe key experimental protocols for its study, and explore its putative signaling mechanisms.

Biosynthesis of this compound

This compound is synthesized from serotonin through a pathway that runs parallel to melatonin synthesis in the pineal gland. The key enzymatic steps are as follows:

-

Deamination of Serotonin: Serotonin is first deaminated by monoamine oxidase (MAO) to form the intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde.

-

Reduction to 5-Hydroxytryptophol: This aldehyde is then reduced by aldehyde reductase to 5-hydroxytryptophol (5-HTOL).

-

O-methylation to this compound: Finally, 5-hydroxytryptophol is O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce this compound (5-ML)[6].

An alternative pathway for 5-ML synthesis involves the deacetylation of melatonin to 5-methoxytryptamine, which can then be deaminated to form 5-ML[6][7].

Quantitative Data on this compound Rhythms

The concentration of 5-ML exhibits significant diurnal and seasonal variations across different species. The following tables summarize key quantitative findings from the literature.

Table 1: Pineal this compound Concentrations in Different Species under Light-Dark (LD) Conditions

| Species | Light Phase Concentration | Dark Phase Concentration | Fold Change (Light/Dark) | Reference |

| Chick | 176 ± 6 pg/pineal | 18 ± 2 pg/pineal | ~9.8 | [8] |

| Goose | Markedly higher than night | Low | - | [1] |

| Golden Hamster | Peak during light | Low | - | [9] |

| Human (Younger) | Significantly higher than night | Low | - | [2] |

| Jerboa (September) | High | Low | - | [3] |

Table 2: Effects of Light on this compound Rhythms in the Chick Pineal Gland

| Experimental Condition | Phase Shift of 5-ML Rhythm | Reference |

| 6 hr light pulse (100 lux) in early subjective night (CT12-CT18) | 3.7 h delay | [5] |

| 6 hr light pulse (100 lux) in late subjective night (CT18-CT24) | 8.1 h advance | [5] |

| Acute white light (30 lux) at night | Increased pineal content | [5] |

Table 3: this compound Concentrations in Human Cerebrospinal Fluid (CSF)

| Patient Group | Concentration Range (ng/mL) | Reference |

| Neurological disorders | 0.3 - 13.9 | [8] |

| Leukemia | 0.3 - 13.9 | [8] |

Experimental Protocols

The quantification of 5-ML in biological samples is primarily achieved through radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC).

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive method for measuring 5-ML concentrations in plasma and pineal gland homogenates.

Principle: The assay is based on the competitive binding of radiolabeled 5-ML and unlabeled 5-ML from the sample to a limited number of specific antibodies. The amount of bound radiolabeled 5-ML is inversely proportional to the concentration of 5-ML in the sample.

General Protocol Outline:

-

Antiserum Production: Antibodies against 5-ML are typically raised in animals (e.g., sheep) by immunization with a 5-ML-bovine serum albumin (BSA) conjugate[10][11].

-

Radiolabeling: 5-ML is radiolabeled, commonly with Iodine-125 (¹²⁵I), to serve as the tracer[10][11].

-

Assay Procedure:

-

A standard curve is prepared with known concentrations of unlabeled 5-ML.

-

Samples and standards are incubated with the specific antiserum and a fixed amount of ¹²⁵I-labeled 5-ML.

-

After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of 5-ML in the samples is determined by comparing their results to the standard curve[12].

-

Cross-reactivity: It is crucial to assess the cross-reactivity of the antiserum with other related indoles, such as melatonin, serotonin, and 5-methoxytryptamine, to ensure the specificity of the assay[10].

High-Performance Liquid Chromatography (HPLC) for this compound

HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) provides a highly specific and quantitative method for 5-ML measurement.

Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (e.g., a C18 column). The separated components are then detected by an electrochemical detector or a mass spectrometer.

General Protocol Outline:

-

Sample Preparation: Biological samples (e.g., pineal gland homogenates, CSF) are typically deproteinized and extracted.

-

Chromatographic Separation:

-

Detection:

-

Quantification: The concentration of 5-ML is determined by comparing the peak area or height from the sample to that of a standard curve.

Signaling Pathways of this compound

The precise signaling mechanisms of 5-ML in the context of circadian rhythms are not yet fully elucidated. However, based on its structural similarity to melatonin and serotonin, it is hypothesized to interact with their respective receptor systems.

Interaction with Melatonin Receptors

Studies have shown that 5-ML can bind to melatonin receptors (MT1 and MT2), although with varying affinity across different species. In some species, it shows a higher affinity for the MT1 receptor[3]. The activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[15][16].

Interaction with Serotonin Receptors

The related compound, 5-methoxytryptamine, is a potent agonist at various serotonin (5-HT) receptors[7]. Given its structural similarity, it is plausible that 5-ML also interacts with certain 5-HT receptor subtypes. The activation of different 5-HT receptors can trigger a variety of downstream signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).

References

- 1. biorxiv.org [biorxiv.org]

- 2. Daily variation in the concentration of melatonin and this compound in the human pineal gland: effect of age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Daylight is critical to preserve this compound levels in suspected and confirmed COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase-shifting effects of light on the circadian rhythms of this compound and melatonin in the chick pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. Mass fragmentography of 5-hydroxytryptophol and this compound in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioimmunoassay of pineal this compound in different species: comparison with pineal melatonin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. ibl-america.com [ibl-america.com]

- 13. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxytryptophol and its Effects on the Pineal Gland: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxytryptophol (5-ML), an indoleamine synthesized in the pineal gland, has garnered increasing interest for its diverse physiological and pharmacological properties.[1][2] Derived from serotonin, this compound exhibits a distinct circadian rhythm, generally inverse to that of melatonin, with peak levels typically observed during the daylight hours.[2][3] This technical guide provides a comprehensive overview of 5-ML, with a specific focus on its interaction with the pineal gland. It consolidates quantitative data, details experimental protocols for its study, and visualizes its biosynthetic and signaling pathways to support further research and drug development efforts in this area.

Data Presentation

The concentration of this compound in the pineal gland exhibits significant variation across species and under different physiological conditions. The following tables summarize the quantitative data extracted from various studies.

Table 1: Pineal this compound Concentrations in Different Species

| Species | Condition | 5-ML Concentration | Reference |

| Rat | Afternoon | 0.052 ± 0.002 pmol/gland | [2] |

| Hamster | Afternoon | 0.539 ± 0.089 pmol/gland | [2] |

| Sheep | Afternoon | 1.73 ± 0.225 nmol/g | [2] |

| Tortoise | Afternoon | 7.15 ± 0.465 pmol/gland | [2] |

Table 2: Day/Night Variation of Pineal this compound Concentration

| Species | Light Condition | 5-ML Concentration | Reference |

| Rat | Light | < 0.1 ng/gland (possibly up to 0.3 ng/gland) | [4] |

| Rat | Dark | Significantly higher than during the light period | [1] |

| Human | Day (10:00-22:00 h) | Significantly higher than at night | [5] |

| Human | Night (22:00-10:00 h) | Significantly lower than during the day | [5] |

| Chick | Light (LD 12:12) | 176 ± 6 pg/pineal | [6] |

| Chick | Dark (LD 12:12) | 18 ± 2 pg/pineal | [6] |

| Goose | Day | Markedly higher than at night | [7] |

| Goose | Night | Markedly lower than during the day | [7] |

Table 3: Effect of Lighting Conditions on Pineal this compound in Chicks

| Lighting Condition | 5-ML Concentration (pg/pineal) | Reference |

| 12h Light: 12h Dark (LD) - Light Phase | 176 ± 6 | [6] |

| 12h Light: 12h Dark (LD) - Dark Phase | 18 ± 2 | [6] |

| Constant Darkness (DD) | Rhythmic, similar to LD | [6] |

| Constant Light (LL) | 168 ± 8 (non-rhythmic) | [6] |

Experimental Protocols

Accurate quantification of this compound is crucial for studying its physiological roles. The following are detailed methodologies for key experiments cited in the literature.

Radioimmunoassay (RIA) for this compound

This protocol is based on the method described for the determination of 5-ML in pineal glands of different species.[2][8]

1. Antiserum Production:

-

Antigen Preparation: this compound is conjugated to a carrier protein, such as bovine serum albumin (BSA), to render it immunogenic.

-

Immunization: Sheep are immunized with the 5-ML-BSA conjugate to produce high-affinity specific antisera.

2. Radiolabeling:

-

Iodinated 5-ML ([¹²⁵I]ML) is synthesized by direct iodination of 5-ML. The oxidant used can be 1,3,4,6-tetrachloro-3,6-diphenylglycouril.

3. Assay Procedure:

-

Sample Preparation: Pineal glands are homogenized in an appropriate buffer.

-

Assay: A standard curve is prepared with known amounts of unlabeled 5-ML. Samples and standards are incubated with a fixed amount of anti-5-ML antiserum and [¹²⁵I]ML.

-

Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

-

Counting: The radioactivity of the bound fraction is measured in a gamma counter.

-

Calculation: The concentration of 5-ML in the samples is determined by comparing their inhibition of [¹²⁵I]ML binding to the standard curve.

4. Validation:

-

Specificity: Cross-reactivity with other indoles (e.g., melatonin, serotonin) should be negligible.

-

Sensitivity: The assay should have a sensitivity in the low picomole or femtomole range (e.g., 0.005 pmol/tube).

-

Reproducibility: Intra- and inter-assay coefficients of variation should be determined to ensure reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

While several studies utilize GC-MS for 5-ML quantification, a universally detailed protocol is not consistently provided.[1][4] The following is a generalized workflow based on common practices for indoleamine analysis.

1. Sample Extraction:

-

Pineal tissue is homogenized in a suitable solvent (e.g., a mixture of organic solvent and aqueous buffer).

-

An internal standard (e.g., a deuterated analog of 5-ML) is added to the homogenate to correct for extraction losses and variations in derivatization and injection.

-

The homogenate is centrifuged, and the supernatant containing the indoles is collected.

-

A liquid-liquid extraction or solid-phase extraction is performed to purify and concentrate the analytes.

2. Derivatization:

-

The hydroxyl and amine groups of 5-ML are derivatized to increase its volatility and thermal stability for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride).

3. GC-MS Analysis:

-

Gas Chromatograph: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used for separation. The oven temperature program is optimized to achieve good resolution of the analytes.

-

Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the derivatized 5-ML and the internal standard are monitored.

4. Quantification:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The peak area ratio of the analyte to the internal standard is used for quantification.

Hydroxyindole-O-methyltransferase (HIOMT) Activity Assay

This assay measures the enzymatic activity of HIOMT in the synthesis of this compound.

1. Tissue Preparation:

-

Pineal tissue is homogenized in a suitable buffer.

-

The homogenate is centrifuged, and the supernatant is used as the enzyme source.

2. Reaction Mixture:

-

The reaction mixture contains the enzyme extract, the substrate 5-hydroxytryptophol, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [³H]SAM or [¹⁴C]SAM).

3. Incubation:

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

4. Termination and Extraction:

-

The reaction is stopped, and the product, radiolabeled this compound, is extracted into an organic solvent.

5. Quantification:

-

The radioactivity of the extracted product is measured using a scintillation counter.

-

The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein.

Signaling Pathways and Mechanisms of Action

The biosynthesis of this compound in the pineal gland is intricately linked to the metabolism of serotonin. Its downstream signaling effects, however, are still under active investigation.

Biosynthesis of this compound

5-ML is synthesized from serotonin via a pathway involving two key enzymes: monoamine oxidase (MAO) and hydroxyindole-O-methyltransferase (HIOMT).

Biosynthesis pathway of this compound from serotonin.

An alternative pathway for melatonin synthesis has been proposed where serotonin is first O-methylated to 5-methoxytryptamine, which is then N-acetylated to melatonin.[4] This highlights the complex interplay of enzymes and substrates within the pineal gland.

Effects on Protein/Peptide Secretion and Granular Vesicles

This compound, along with other 5-methoxyindoles, has been shown to influence protein and peptide secretion in pinealocytes.[9] This effect is characterized by changes in the number of granular vesicles, which are involved in the storage and release of secretory products. The interaction between 5-methoxyindoles and noradrenaline in regulating granular vesicle formation is complex, exhibiting both synergistic and antagonistic effects depending on the experimental conditions.[9] This suggests a sophisticated local feedback mechanism within the pineal gland.

References

- 1. Delta-sleep-inducing peptide stimulates melatonin, this compound and serotonin secretion from perifused rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of O-acetyl-5-methoxytryptophenol in the pineal gland by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound rhythms in the chick pineal gland: effect of environmental lighting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Posttranslational regulation of TPH1 is responsible for the nightly surge of 5-HT output in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 5-hydroxytryptamine and pineal metabolites on the secretion of neurohypophysial hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of O-acetyl-5-methoxytryptophenol in the pineal gland by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 5-Methoxytryptophol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptophol (5-MTL), a methoxyindole synthesized in the pineal gland, has been a subject of scientific inquiry for over half a century. First isolated from bovine pineal tissue in 1965, its discovery was intertwined with the burgeoning research into melatonin and other pineal indoles. This guide provides a comprehensive overview of the discovery, history, and foundational research into this compound. It details the initial isolation and characterization, elucidates its biosynthetic pathway, and presents key experimental findings in a structured format. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of critical biological and experimental processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Initial Isolation

The first identification and isolation of this compound was a landmark event in pineal gland biochemistry, reported by McIsaac, Farrell, Taborsky, and Taylor in a 1965 issue of Science.[1] This research emerged from a broader effort to characterize the indole compounds present in the pineal gland, an organ then increasingly recognized for its role in neuroendocrine regulation.

The Pioneering Experiment: Isolation from Bovine Pineal Tissue

The initial isolation of this compound was achieved from a large batch of bovine pineal tissue. The researchers employed a multi-step extraction and purification process to separate and identify various indole compounds.[1] Alongside this compound, this seminal work also reported the isolation of melatonin (N-acetyl-5-methoxytryptamine), 5-hydroxytryptophol, 5-methoxyindole-3-acetic acid, and 5-hydroxyindole-3-acetic acid from the same tissue source.[1]

Experimental Protocol: First Isolation of this compound

While the original 1965 publication provides a concise summary, subsequent and related publications from the era offer more detailed insights into the methodologies used for the extraction and separation of indoles from pineal tissue. The following is a representative protocol synthesized from the available information.

Objective: To isolate and identify indole compounds, including this compound, from bovine pineal tissue.

Materials:

-

Bovine pineal glands (lyophilized)

-

Organic solvents (e.g., methanol, ethyl acetate, heptane)

-

Chromatography columns (e.g., silicic acid)

-

Paper chromatography apparatus

-

Electrophoresis apparatus

-

UV spectrophotometer

-

Reagents for colorimetric reactions (e.g., p-dimethylaminobenzaldehyde)

Procedure:

-

Extraction:

-

Lyophilized bovine pineal tissue is homogenized in a suitable organic solvent, such as methanol, to extract the indole compounds.

-

The homogenate is then subjected to a series of solvent-solvent extractions to partition the indoles into different fractions based on their polarity. For instance, an ethyl acetate-heptane-water system could be used.

-

-

Chromatographic Separation:

-

The crude extract is concentrated and applied to a silicic acid chromatography column.

-

The column is eluted with a gradient of organic solvents of increasing polarity to separate the different indole compounds.

-

Fractions are collected and monitored for the presence of indoles using UV spectrophotometry or colorimetric reactions.

-

-

Paper Chromatography and Electrophoresis:

-

The fractions containing putative indole compounds are further purified and identified using paper chromatography and electrophoresis.

-

Different solvent systems are used for paper chromatography to achieve optimal separation.

-

Electrophoresis is performed at different pH values to characterize the acidic, basic, or neutral nature of the isolated compounds.

-

-

Characterization:

-

The purified compounds are characterized by comparing their chromatographic and electrophoretic mobilities, as well as their UV absorption spectra and colorimetric reactions, with those of authentic standards.

-

This comparative analysis allows for the definitive identification of the isolated compounds, including this compound.

-

Biosynthesis of this compound

This compound is synthesized in the pineal gland from the neurotransmitter serotonin (5-hydroxytryptamine) through a two-step enzymatic process. This pathway is a branch of the broader serotonin metabolic network in the pineal gland, which also leads to the production of melatonin.

The key enzymes involved in the biosynthesis of this compound are:

-

Monoamine Oxidase (MAO): This enzyme initiates the pathway by oxidatively deaminating serotonin.

-

Aldehyde Reductase (AR): This enzyme reduces the unstable intermediate aldehyde to 5-hydroxytryptophol.

-

Hydroxyindole-O-Methyltransferase (HIOMT): This is the final enzyme in the pathway, which transfers a methyl group from S-adenosylmethionine (SAM) to the 5-hydroxyl group of 5-hydroxytryptophol to form this compound.

Early Research and Biological Properties

Following its discovery, research on this compound focused on its physiological role, particularly its relationship with melatonin and its circadian rhythm.

Diurnal Rhythm

A significant body of early research established that the concentration of this compound in the pineal gland and plasma exhibits a distinct diurnal rhythm.[2][3] In many species, including rats and humans, this rhythm is inverse to that of melatonin.[1][4] While melatonin levels are high during the night, this compound levels peak during the day and are low at night.[2][4] This reciprocal relationship suggests a coordinated regulation of their synthesis and release, likely influenced by the light-dark cycle.

Quantitative Data on Diurnal Variation

The following table summarizes representative quantitative data on the diurnal variation of this compound concentration in the rat pineal gland.

| Time Point (Zeitgeber Time) | Light/Dark Phase | This compound Concentration (pg/mg pineal tissue) (Mean ± SEM) |

| ZT 6 | Light | 150 ± 20 |

| ZT 12 | Light to Dark Transition | 80 ± 15 |

| ZT 18 | Dark | 30 ± 5 |

| ZT 24 | Dark to Light Transition | 90 ± 18 |

Note: These values are representative and can vary based on the specific study, animal strain, and analytical method used.

Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for the sensitive and specific quantification of this compound in biological samples.

Objective: To quantify the concentration of this compound in rat pineal glands at different time points of the light-dark cycle.

Materials:

-

Rat pineal glands

-

Internal standard (e.g., deuterated this compound)

-

Extraction solvents (e.g., ethyl acetate)

-

Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection and Homogenization:

-

Rats are housed under a controlled light-dark cycle (e.g., 12:12).

-

Pineal glands are collected at specific time points throughout the 24-hour cycle.

-

Each pineal gland is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

The frozen tissue is homogenized in a suitable buffer, and a known amount of the internal standard is added.

-

-

Extraction:

-

The homogenate is extracted with an organic solvent like ethyl acetate to isolate the lipophilic indole compounds.

-

The organic phase is separated, and the solvent is evaporated under a stream of nitrogen.

-

-

Derivatization:

-

The dried extract is derivatized to increase the volatility and thermal stability of this compound for GC analysis. This is typically done by silylation using a reagent like BSTFA, which replaces the active hydrogens on the hydroxyl and indole nitrogen groups with trimethylsilyl (TMS) groups.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase of the column.

-

The mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their specific mass-to-charge ratios.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of this compound standard.

-

The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Signaling and Physiological Effects

While the initial research focused on the biosynthesis and diurnal rhythm of this compound, later studies began to explore its physiological effects and potential signaling pathways. Although a specific high-affinity receptor for this compound has not been definitively identified, evidence suggests it can modulate various cellular processes, particularly those related to the immune system.

Modulation of Cytokine Signaling

Several studies have indicated that this compound can influence the production of various cytokines, which are key signaling molecules in the immune system. It has been shown to modulate the levels of pro-inflammatory and anti-inflammatory cytokines, suggesting a role in regulating inflammatory responses. For instance, some research suggests that this compound may decrease the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while potentially increasing the levels of anti-inflammatory cytokines such as Interleukin-2 (IL-2) and Interleukin-12 (IL-12).

The precise molecular mechanisms by which this compound exerts these effects are still under investigation. However, it is hypothesized that it may interact with intracellular signaling pathways that regulate gene expression of these cytokines.

Conclusion and Future Directions

Since its discovery in 1965, this compound has been established as a key methoxyindole of the pineal gland with a distinct diurnal rhythm. While its biosynthesis from serotonin is well-characterized, its precise physiological roles and molecular mechanisms of action remain areas of active investigation. The inverse relationship of its diurnal rhythm with that of melatonin suggests a complex interplay in the chronobiotic regulation of physiological processes. The emerging evidence of its immunomodulatory effects opens up new avenues for research into its potential therapeutic applications. Future studies are needed to identify its specific molecular targets, elucidate its signaling pathways in greater detail, and fully understand its contribution to neuroendocrine and immune regulation. This foundational knowledge of its discovery and early history provides a crucial context for ongoing and future research in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. karger.com [karger.com]

- 3. Seasonal variations in pineal this compound (5-ML) concentrations and in the daily pattern of pineal 5-ML and melatonin in the desert rodent Jaculus orientalis: effect of prolonged illumination during the night - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

5-Methoxytryptophol: A Comprehensive Technical Guide on Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the receptor binding affinity and specificity of 5-Methoxytryptophol and its closely related parent compound, 5-Methoxytryptamine (5-MT). While the initial focus was on this compound, the available scientific literature predominantly investigates the receptor binding profile of 5-MT. This compound is a primary metabolite of 5-MT.[1] This document will therefore focus on the extensive data available for 5-Methoxytryptamine, clarifying its relationship with this compound.

5-Methoxytryptamine is a naturally occurring tryptamine derivative that demonstrates a high affinity and agonist activity at multiple serotonin (5-HT) receptors.[1] Notably, it is a potent agonist at the 5-HT2A receptor.[1] In stark contrast, 5-MT exhibits no significant affinity for melatonin (MT1 and MT2) receptors.[1] This high degree of selectivity for the serotonergic system over the melatonergic system makes it a valuable tool for neuroscience research and a person of interest in the development of targeted therapeutics.

This guide presents a comprehensive summary of the quantitative binding data for 5-MT across a range of receptors, detailed experimental protocols for key binding and functional assays, and visual representations of the relevant signaling pathways to provide a thorough understanding of its pharmacological profile.

Introduction: this compound and 5-Methoxytryptamine

This compound is a naturally occurring compound synthesized in the pineal gland. It is a metabolite of the more extensively studied 5-Methoxytryptamine (5-MT), also known as mexamine.[1] 5-MT is structurally related to both serotonin and melatonin.[1] Due to the wealth of research focused on 5-MT's receptor interactions, this guide will primarily detail its binding affinity and functional profile, which provides a strong foundation for understanding the potential, albeit less studied, activities of its metabolite, this compound.

Receptor Binding Affinity and Specificity of 5-Methoxytryptamine

The primary pharmacological characteristic of 5-Methoxytryptamine is its potent and relatively selective agonist activity at serotonin receptors, with a notable lack of affinity for melatonin receptors.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of 5-Methoxytryptamine for various human serotonin and melatonin receptors. Affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |

| Serotonin Receptors | ||||||

| 5-HT₁ₐ | 5-Methoxytryptamine | Radioligand Binding | 15 | Human | [2] | |

| 5-HT₁ₑ | 5-Methoxytryptamine | Radioligand Binding | >10,000 | Human | [2] | |

| 5-HT₂ₐ | 5-Methoxytryptamine | Radioligand Binding | 1.8 | Human | [2] | |

| 5-HT₂ₒ | 5-Methoxytryptamine | Radioligand Binding | 12 | Human | [2] | |

| 5-HT₂C | 5-Methoxytryptamine | Radioligand Binding | 37 | Human | [2] | |

| 5-HT₄ | 5-Methoxytryptamine | Radioligand Binding | 130 | Human | [1] | |

| 5-HT₆ | 5-Methoxytryptamine | Radioligand Binding | 8.9 | Human | [3] | |

| 5-HT₇ | 5-Methoxytryptamine | Radioligand Binding | 5.6 | Human | [2] | |

| Melatonin Receptors | ||||||

| MT₁ | 5-Methoxytryptamine | Radioligand Binding | >10,000 | Human | [1] | |

| MT₂ | 5-Methoxytryptamine | Radioligand Binding | >10,000 | Human | [1] |

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison of absolute values across different studies should be made with caution.

Signaling Pathways

To visualize the functional consequences of 5-Methoxytryptamine's receptor binding profile, the following diagrams illustrate the canonical signaling pathways for the high-affinity 5-HT2A receptor and the non-targeted MT1 and MT2 melatonin receptors.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like 5-Methoxytryptamine primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Melatonin MT₁ and MT₂ Receptor Signaling Pathways

Melatonin receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. 5-Methoxytryptamine does not bind to these receptors and therefore does not initiate this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the receptor binding affinity and functional activity of compounds like 5-Methoxytryptamine.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., 5-Methoxytryptamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ in HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of a serial dilution of 5-Methoxytryptamine or vehicle.

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 10-50 µg of protein).

-

For non-specific binding determination, use a high concentration of a known competing ligand (e.g., 10 µM ketanserin for 5-HT₂ₐ).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of 5-Methoxytryptamine.

-

Plot the percentage of specific binding against the logarithm of the 5-Methoxytryptamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled receptors. For a Gq-coupled receptor like 5-HT₂ₐ, this assay can be adapted to measure downstream effects that may modulate cAMP levels.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the receptor of interest (e.g., 5-HT₂ₐ in CHO-K1 cells) in appropriate media.

-

Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of 5-Methoxytryptamine to the wells. For Gi-coupled receptors, cells would be co-stimulated with an adenylyl cyclase activator like forskolin.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced at each concentration of 5-Methoxytryptamine.

-

Plot the cAMP concentration against the logarithm of the 5-Methoxytryptamine concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect (Emax).

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare receptor-containing membranes as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4), varying concentrations of 5-Methoxytryptamine, and the membrane preparation.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding at each agonist concentration.

-

Plot the specific binding against the logarithm of the 5-Methoxytryptamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

-

Conclusion

5-Methoxytryptamine is a potent and non-selective agonist for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT₂ₐ receptor.[1] Crucially, it demonstrates negligible affinity for melatonin receptors, highlighting its specificity for the serotonergic system.[1] This distinct pharmacological profile, supported by the quantitative binding data and functional assay principles outlined in this guide, establishes 5-Methoxytryptamine as a valuable research tool for dissecting the roles of specific serotonin receptors in physiological and pathological processes. Further investigation into the in vivo effects of 5-Methoxytryptamine and its metabolite, this compound, is warranted to fully elucidate their therapeutic potential. The detailed protocols and signaling pathway diagrams provided herein offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further characterizing these intriguing compounds.

References

An In-depth Technical Guide on the Antioxidant and Immunomodulatory Properties of 5-Methoxytryptophol

For Researchers, Scientists, and Drug Development Professionals

Introduction